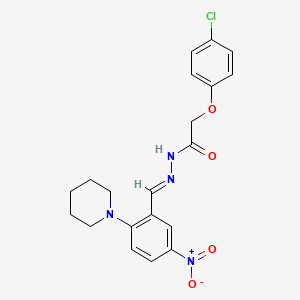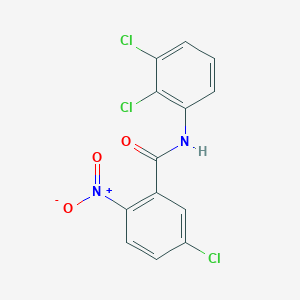![molecular formula C15H15NO6S B5711139 4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)
4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, commonly known as EHPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide-based drugs and has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The mechanism of action of EHPBA involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. EHPBA inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the downregulation of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
EHPBA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2 and iNOS, enzymes that are involved in the production of inflammatory mediators. EHPBA has also been shown to reduce oxidative stress and improve mitochondrial function, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
EHPBA has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high purity and yield. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, EHPBA has some limitations for lab experiments. It is relatively insoluble in water, which may limit its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of EHPBA. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases such as cancer and autoimmune disorders.
Conclusion
In conclusion, EHPBA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further studies are needed to explore its potential therapeutic applications and to optimize its formulation and delivery methods.
合成法
EHPBA can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with ethyl 4-aminobenzenesulfonate in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including hydrolysis, oxidation, and esterification, to yield the final product. The synthesis method has been optimized to yield high purity and yield of EHPBA.
科学的研究の応用
EHPBA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. EHPBA has also been studied for its analgesic and antipyretic properties. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(4-ethoxyphenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-2-22-11-4-6-12(7-5-11)23(20,21)16-10-3-8-13(15(18)19)14(17)9-10/h3-9,16-17H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFCVNZHSXQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)





![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)



![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)